molecular formula C15H17NO4S B2698013 N-Benzyl-3,4-dimethoxybenzenesulfonamide CAS No. 185300-34-9

N-Benzyl-3,4-dimethoxybenzenesulfonamide

Cat. No. B2698013
CAS RN: 185300-34-9
M. Wt: 307.36
InChI Key: VKKVQTFXBJRYSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-3,4-dimethoxybenzenesulfonamide is a chemical compound with the empirical formula C8H11NO4S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of N-Benzyl-3,4-dimethoxybenzenesulfonamide consists of a benzamide moiety that is N-linked to a benzyl group . The compound has a molecular weight of 307.371 .


Physical And Chemical Properties Analysis

N-Benzyl-3,4-dimethoxybenzenesulfonamide has a molecular weight of 307.36 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.

Scientific Research Applications

Protective Group in Self-Assembled Monolayers (SAMs)

The 3,4-dimethoxybenzyl group serves as a protective moiety for the thiol group in SAMs. These monolayers are commonly used in applications like molecular electronics and surface modification. The protective group enhances precursor solubility and stability, facilitating the formation of high-quality SAMs. During monolayer assembly, the group is cleaved off, leaving a well-organized, functionalized surface .

Nonlinear Optical (NLO) Materials

N-Benzyl-3-nitroaniline (NB3N), a derivative of our compound, has been investigated for its second-order NLO properties. Single crystals of NB3N exhibit promising behavior in terms of optical nonlinearity. Researchers have grown these crystals using slow evaporation solution growth methods and characterized their crystallographic properties. Such materials find applications in optical devices, including frequency conversion and laser systems .

Crystal Growth Techniques

Our compound itself, N-Benzyl-3-nitroaniline, has been synthesized and grown into single crystals using a low-temperature solution growth technique. The resulting monoclinic crystal structure (space group P21) was determined through single-crystal X-ray diffraction. Understanding crystal growth processes is crucial for designing novel materials with tailored properties .

Safety and Hazards

Sigma-Aldrich provides N-Benzyl-3,4-dimethoxybenzenesulfonamide as part of a collection of unique chemicals and does not collect analytical data for this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity . For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

properties

IUPAC Name

N-benzyl-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-19-14-9-8-13(10-15(14)20-2)21(17,18)16-11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKVQTFXBJRYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-3,4-dimethoxybenzenesulfonamide

Synthesis routes and methods

Procedure details

Quantity
0.4 mmol
Type
reagent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.22 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
limiting reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

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